3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
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Overview
Description
3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.32 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multi-step organic synthesis techniques. Initially, a precursor molecule like pyrazolone might be prepared through cyclization reactions. Then, various substitution reactions are performed to introduce the isopropyl, dimethyl, and propanoic acid groups. Each step requires specific catalysts and conditions such as heat, pressure, and solvents.
Industrial Production Methods: : In an industrial context, the production would likely rely on batch or continuous flow reactors to optimize yields and scalability. High-pressure liquid chromatography (HPLC) and mass spectrometry might be used for purity assessments.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form various oxidized derivatives.
Reduction: : Reduction reactions can modify specific groups such as converting carbonyls to alcohols.
Substitution: : Halogenation or other nucleophilic substitutions are feasible on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Peroxides or metal oxides under acidic conditions.
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Halogens like chlorine or bromine, often in the presence of a Lewis acid.
Major Products
Oxidation may yield carboxylic acids or ketones.
Reduction typically produces alcohols or amines.
Substitution reactions yield halogenated derivatives.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis to create more complex molecules.
Biology: : Potentially acts as an enzyme inhibitor or a binding agent in biochemistry research.
Medicine: : Investigated for pharmaceutical uses such as anti-inflammatory agents.
Industry: : Used in material science for the synthesis of polymers or as a catalyst in various reactions.
Mechanism of Action: : The molecule's effects are exerted through its interaction with specific enzymes or receptors. For instance, the pyrazolone core might mimic natural ligands, altering enzyme activity or signaling pathways. The molecular pathways involved are typically studied using techniques like X-ray crystallography and molecular docking simulations.
Comparison with Similar Compounds: : Compared to other pyrazolopyridine derivatives, this compound's unique isopropyl and dimethyl substitutions enhance its binding affinity and specificity. Similar compounds include:
3-(2-ethyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
3-(2-isopropyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
These compounds differ in their side chains, impacting their chemical behavior and applications.
Hopefully, this deep dive gives you a comprehensive understanding of this fascinating compound!
Biological Activity
3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid (CAS No. 1018164-02-7) is a compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C₁₄H₁₉N₃O₃
- Molecular Weight : 277.32 g/mol
- CAS Number : 1018164-02-7
The biological activity of this compound is primarily linked to its ability to inhibit specific kinases involved in cancer cell proliferation. The compound's structure allows it to interact with epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers.
In Vitro Studies
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-proliferative effects against cancer cell lines. For instance:
- Anti-Proliferative Effects :
- Cell Cycle Arrest :
- Apoptosis Induction :
Structure Activity Relationship (SAR)
The structural characteristics of pyrazolo[3,4-b]pyridine derivatives are crucial for their biological activity. Modifications in the isopropyl or dimethyl groups can influence potency and selectivity towards specific kinases.
Comparative Biological Activity Table
Compound Name | CAS Number | IC₅₀ (µM) A549 | IC₅₀ (µM) HCT-116 | Mechanism of Action |
---|---|---|---|---|
Compound 12b | Not specified | 8.21 | 19.56 | EGFR inhibition, apoptosis induction |
Compound X | Not specified | 10.50 | 25.00 | EGFR inhibition |
Compound Y | Not specified | 15.00 | 30.00 | Multi-target kinase inhibition |
Case Studies
- Case Study on EGFR Inhibition :
-
Combination Therapy Potential :
- Research indicates that combining these compounds with existing EGFR inhibitors could enhance therapeutic outcomes in resistant cancer types.
Properties
IUPAC Name |
3-(3,4-dimethyl-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-8(2)17-10(4)13-9(3)7-11(18)16(14(13)15-17)6-5-12(19)20/h7-8H,5-6H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFCUXCOYQVELF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NN(C(=C12)C)C(C)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.